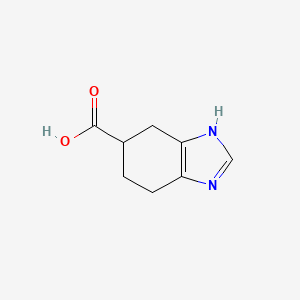

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQXRWFGXMQZLIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949560 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26751-24-6 | |

| Record name | 4,5,6,7-Tetrahydro-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

Introduction

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound featuring a benzimidazole core fused to a saturated six-membered ring. This unique structural arrangement, combining a pharmacologically significant imidazole moiety with a conformationally restricted cyclohexene backbone and a carboxylic acid group, makes it a valuable scaffold in medicinal chemistry and drug development.[1][2] Its derivatives have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors and have been investigated for anticancer properties through the inhibition of key metabolic enzymes.[1] Furthermore, the parent compound itself is recognized as a conformationally restricted inhibitor of the thrombin-activatable fibrinolysis inhibitor (TAFI), highlighting its therapeutic relevance.[3]

This guide provides an in-depth analysis of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule for synthesis, characterization, and application in novel therapeutic design.

Molecular Structure and Identification

The foundational identity of a compound is established by its structure and unique identifiers. The structure of this compound is characterized by the fusion of an imidazole ring with a 4,5,6,7-tetrahydrobenzene system, with a carboxylic acid substituent at the 5-position.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.1 | ~170-180 | Acidic proton, highly deshielded. Carbonyl carbon. |

| Imidazole N-H | 8.0 - 10.0 | - | Exchangeable proton on nitrogen. |

| Imidazole C-H | ~7.5 - 8.0 | ~135-145 | Proton on the imidazole ring. |

| Tetrahydro Ring (-CH-, -CH₂-) | 1.8 - 3.0 | ~20-40 | Aliphatic protons and carbons in the saturated ring. |

Rationale: The chemical shifts are extrapolated from known values for similar structural motifs. [1]Protons on the tetrahydro ring will appear as complex multiplets in the aliphatic region, while the carboxylic acid and imidazole N-H protons will be broad singlets in the downfield region. [1] C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups based on their vibrational frequencies.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Imidazole) | 3100 - 3300 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |

| C=N / C=C (Imidazole) | 1500 - 1650 | Stretching |

Experimental Protocol: Identity and Purity Confirmation by HPLC-MS

To ensure trustworthiness in research, a self-validating protocol is essential. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for confirming both the identity and purity of a chemical entity in a single, robust workflow.

Objective: To confirm the molecular identity and assess the purity of a sample of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Perform a 1:100 dilution of the stock solution with the same solvent for analysis.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Scan Range: m/z 50 - 500.

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 300°C.

-

Validation and Interpretation:

-

Identity Confirmation: The primary peak in the chromatogram should correspond to a mass spectrum showing a prominent ion at m/z 167.08 ([M+H]⁺ for C₈H₁₀N₂O₂). The presence of this specific mass at the expected retention time provides high confidence in the compound's identity.

-

Purity Assessment: The purity is determined by integrating the area of the main peak in the UV chromatogram (monitored at ~254 nm) and expressing it as a percentage of the total peak area. A purity level of >98% is typically required for drug development applications.

Conclusion

This compound is a compound of significant interest due to its unique structural features and its role as a versatile building block in medicinal chemistry. Its physicochemical profile—characterized by moderate lipophilicity, defined acidic and basic centers, and multiple handles for chemical modification—makes it an attractive starting point for the synthesis of novel therapeutic agents. The analytical methodologies outlined in this guide provide a robust framework for its unambiguous identification and quality control, ensuring the integrity of research and development efforts that utilize this important scaffold.

References

-

4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride - PubChem. PubChem. Available at: [Link].

-

4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid - ChemBK. ChemBK. Available at: [Link].

-

This compound - LookChem. LookChem. Available at: [Link].

-

4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid - MySkinRecipes. MySkinRecipes. Available at: [Link].

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link].

Sources

An In-Depth Technical Guide to 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

CAS Number: 26751-24-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid, a pivotal heterocyclic scaffold in medicinal chemistry. With the identified CAS Number 26751-24-6, this document delves into its chemical identity, synthesis, and physicochemical properties, and explores its significant role as a versatile intermediate in the development of novel therapeutic agents. The guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols, spectroscopic data, and insights into the structure-activity relationships of its derivatives.

Introduction and Chemical Identity

This compound is a unique heterocyclic compound featuring a benzimidazole core fused to a saturated six-membered ring and bearing a carboxylic acid functional group.[1][2] This distinct architecture imparts a combination of rigidity and conformational flexibility, making it an attractive scaffold for designing molecules with specific biological activities.[1] Its molecular formula is C₈H₁₀N₂O₂ and it has a molecular weight of 166.18 g/mol .[3][4] The presence of both hydrogen bond donors and acceptors, along with a carboxylic acid moiety capable of forming salt bridges and other interactions, underpins its utility in medicinal chemistry.[1]

This compound has garnered significant attention as a key building block in the synthesis of a variety of biologically active molecules, most notably as a precursor to selective cyclooxygenase-2 (COX-2) inhibitors and potent 5-hydroxytryptamine (5-HT3) receptor antagonists.[1] Its unique substitution pattern provides a foundation for developing compounds with diverse therapeutic applications, including anti-inflammatory, analgesic, and antiemetic agents.

Synthesis and Mechanism

The primary route for the synthesis of this compound is the Phillips-Ladenburg reaction .[1] This classic method for benzimidazole synthesis involves the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions.[1] In the case of the target molecule, a key adaptation is the use of a cyclohexene-1-carboxylic acid derivative as the carboxylic acid precursor.[1]

The reaction proceeds through an initial protonation of the carboxylic acid, which then undergoes nucleophilic attack by the amino groups of the diamine. This is followed by a cyclodehydration step to form the imidazole ring.[1]

Experimental Protocol: Phillips-Ladenburg Synthesis

Materials:

-

ortho-Phenylenediamine

-

Cyclohexene-1-carboxylic acid (or a suitable derivative)

-

10% Ammonium chloride (NH₄Cl) in ethanol

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve ortho-phenylenediamine and a molar equivalent of cyclohexene-1-carboxylic acid in ethanol.

-

Add a catalytic amount of 10% ammonium chloride in ethanol to the mixture.[1]

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Caption: Phillips-Ladenburg synthesis workflow.

Physicochemical and Spectroscopic Data

| Property | Data |

| CAS Number | 26751-24-6 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Appearance | Expected to be a colorless crystalline solid.[3] |

| Solubility | Good solubility in water.[3] |

| ¹H NMR (Predicted) | δ 10-12 ppm: Broad singlet (1H, -COOH)δ 8-10 ppm: Singlet (1H, Imidazole NH)δ 1-3 ppm: Multiplet (7H, Tetrahydro ring protons) |

| ¹³C NMR (Predicted) | Signals corresponding to the carboxylic acid carbonyl, imidazole carbons, and aliphatic carbons of the tetrahydro ring are expected. |

| IR (cm⁻¹) (Predicted) | Characteristic absorptions for O-H (carboxylic acid), N-H (imidazole), C=O (carbonyl), and C-N stretching are anticipated. |

| Mass Spec (Predicted) | Molecular ion peak (M+) at m/z 166. |

Applications in Drug Discovery and Structure-Activity Relationships

The true value of this compound lies in its role as a versatile scaffold for the synthesis of potent and selective therapeutic agents.

Selective COX-2 Inhibitors

A significant area of application for this compound is in the development of selective COX-2 inhibitors. Derivatives have been synthesized and shown to exhibit high potency, with IC₅₀ values in the sub-micromolar range and high selectivity indices.[1]

The structure-activity relationship (SAR) studies of these derivatives reveal several key features:

-

The Tetrahydro-benzoimidazole Core: This partially saturated ring system provides a rigid framework that can be appropriately substituted to achieve selective binding to the COX-2 active site.

-

The Carboxylic Acid Group: While often derivatized into amides or esters in the final drug candidates, the carboxylic acid is a crucial handle for synthetic modifications. In some contexts, the acidic proton of the imidazole NH group is important for anti-inflammatory activity.

-

Substitutions at the Imidazole Nitrogen: The nature of the substituent on the imidazole nitrogen can significantly influence potency and selectivity.

-

Substitutions at the C2 Position: Aromatic or heteroaromatic groups at the C2 position are common in potent COX-2 inhibitors.

Caption: Key structural features for biological activity.

5-HT3 Receptor Antagonists

Derivatives of this compound have also been investigated as potent 5-HT3 receptor antagonists. These agents have potential applications in the treatment of chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome. SAR studies in this area have shown that converting the carboxylic acid to various amides can lead to highly potent compounds.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. Its straightforward synthesis via the Phillips-Ladenburg reaction, coupled with its versatile chemical nature, makes it an invaluable starting material for the construction of complex and biologically active molecules. The demonstrated success in generating potent COX-2 inhibitors and 5-HT3 receptor antagonists from this scaffold underscores its importance and potential for future drug discovery efforts. This guide has provided a foundational understanding of its synthesis, properties, and applications, and it is hoped that it will serve as a useful resource for researchers in the field.

References

-

ChemBK. (2024, April 9). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

A Multi-technique Approach to the Definitive Structure Elucidation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No: 26751-24-6). Moving beyond a simple recitation of techniques, this document details the strategic integration of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments. The causality behind the experimental sequence is explained, establishing a self-validating workflow that culminates in a definitive structural assignment. This guide is intended for researchers, chemists, and drug development professionals who require a robust and logical framework for characterizing novel heterocyclic compounds.

Introduction: The Significance of the Tetrahydrobenzoimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its partially saturated analog, this compound, represents a critical synthetic intermediate and a conformationally restricted building block for designing novel bioactive molecules.[2][3] Its unique three-dimensional structure offers distinct advantages for probing biological targets, from inhibiting enzymes like thrombin activatable fibrinolysis inhibitor (TAFI) to serving as a precursor in the synthesis of cyclooxygenase-2 (COX-2) inhibitors.[3][4]

The Elucidation Strategy: An Integrated Spectroscopic Workflow

The structure of a novel or synthesized compound cannot be proven by a single technique. A robust elucidation relies on an integrated approach where orthogonal methods provide complementary information. Our strategy begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise atomic connectivity.

The workflow is as follows:

-

High-Resolution Mass Spectrometry (HRMS): To establish the exact molecular formula.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To provide definitive evidence of key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the complete ¹H and ¹³C framework and establish through-bond connectivity.

-

X-ray Crystallography (Optional Gold Standard): For ultimate confirmation of the 3D structure in the solid state, should a suitable crystal be obtained.[6]

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Defining the Molecular Blueprint

Causality: Before attempting to assemble the structure, we must first confirm the elemental composition. High-resolution mass spectrometry provides the necessary mass accuracy to distinguish between isobaric formulas, thereby validating the molecular formula derived from the synthesis.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform internal calibration to ensure high mass accuracy (< 5 ppm).

Anticipated Data and Interpretation

The primary objective is to observe the [M+H]⁺ ion and match its exact mass to the calculated value for C₈H₁₁N₂O₂⁺. This provides the first piece of irrefutable evidence for the compound's elemental makeup.

| Parameter | Expected Value | Interpretation |

| Molecular Formula | C₈H₁₀N₂O₂ | Hypothesized formula. |

| Calculated [M+H]⁺ | 167.07640 | For the protonated species C₈H₁₁N₂O₂⁺. |

| Observed m/z | ~167.0764 ± 5 ppm | Confirms the elemental composition unambiguously.[4] |

| Isotope Pattern | Match theoretical | Validates the presence and number of carbon atoms. |

FTIR Spectroscopy: Functional Group Identification

Causality: With the molecular formula confirmed, FTIR spectroscopy is employed to rapidly identify the characteristic vibrational modes of the functional groups predicted by the hypothesized structure. This is a crucial and rapid validation step.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid-state sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Anticipated Data and Interpretation

The IR spectrum is expected to show highly characteristic peaks for both the carboxylic acid and the benzimidazole moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Carboxylic Acid O–H | Stretching | 2500–3300 (very broad) | Definitive evidence of the carboxylic acid group, broadened by hydrogen bonding.[7][8] |

| Imidazole N–H | Stretching | ~3100–3400 (medium, broad) | Often overlaps with the broad O–H stretch. |

| Aliphatic C–H | Stretching | 2850–2960 (strong) | Confirms the saturated tetrahydro- portion of the ring. |

| Carboxylic Acid C=O | Stretching | ~1700–1725 (strong, sharp) | Unambiguous confirmation of the carbonyl group.[4][7] |

| Imidazole C=N | Stretching | ~1550-1620 (medium) | Indicates the presence of the imidazole ring.[4] |

NMR Spectroscopy: The Definitive Connectivity Map

Causality: While MS confirms the formula and IR identifies the parts, NMR spectroscopy reveals how those parts are connected. A full suite of NMR experiments is non-negotiable for providing a complete, atom-by-atom map of the molecular structure. The choice of a polar aprotic solvent like DMSO-d₆ is deliberate, as it allows for the observation of exchangeable protons (N-H and O-H).

NMR Experimental Workflow

Caption: Logical sequence of NMR experiments for full characterization.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

Anticipated ¹H NMR Data and Interpretation (400 MHz, DMSO-d₆)

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Interpretation |

| H-acid (-COOH) | ~12.1 | Broad singlet | 1H | Highly deshielded, exchangeable proton of the carboxylic acid.[4] |

| H-imidazole (N-H) | ~8.0-10.0 | Broad singlet | 1H | Exchangeable proton on the imidazole ring.[4] |

| H2 (imidazole) | ~7.5-8.0 | Singlet | 1H | Isolated proton on the imidazole ring. |

| H5 | ~2.8-3.2 | Multiplet | 1H | Methine proton adjacent to the carboxylic acid. |

| H4, H6, H7 | ~1.8-2.5 | Complex multiplets | 6H | Protons of the three methylene groups in the tetrahydro ring.[4] |

Anticipated ¹³C NMR Data and Interpretation (100 MHz, DMSO-d₆)

| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal | Interpretation |

| C=O (acid) | ~175 | Absent | Carboxylic acid carbonyl carbon.[9] |

| C2 (imidazole) | ~140-145 | Positive (CH) | Imidazole methine carbon. |

| C3a, C7a (bridgehead) | ~125-135 | Absent | Quaternary carbons of the fused ring system. |

| C5 | ~40-50 | Positive (CH) | Aliphatic methine carbon. |

| C4, C6, C7 | ~20-30 | Negative (CH₂) | Aliphatic methylene carbons. |

Validating with 2D NMR: The Final Proof of Connectivity

-

COSY (¹H-¹H Correlation): This experiment is critical for tracing the proton network within the six-membered ring. We expect to see correlations between H5 and the adjacent protons on C4 and C6, and further correlations tracing around the aliphatic ring.

-

HSQC (¹H-¹³C Correlation): This provides direct, one-bond correlations, definitively linking each proton signal to its attached carbon signal from the tables above. For example, the signal at δ ~3.0 ppm will correlate with the carbon signal at δ ~45 ppm, assigning them both to the C5/H5 pair.

-

HMBC (¹H-¹³C Long-Range Correlation): This is the ultimate tool for assembling the molecular fragments. Key expected correlations that would lock in the structure include:

-

A correlation from the H5 proton to the carboxylic C=O carbon .

-

Correlations from the H4 and H6 protons to the bridgehead carbons C7a and C3a , respectively.

-

A correlation from the imidazole H2 proton to both bridgehead carbons C3a and C7a .

-

X-Ray Crystallography: The Unambiguous 3D Structure

While the spectroscopic data provides a definitive connectivity map, single-crystal X-ray crystallography offers the gold standard for structural confirmation by providing an exact 3D model of the molecule in the solid state.[6]

Experimental Protocol

-

Crystal Growth: Grow a single crystal of suitable quality by slow evaporation from a solvent such as ethanol or an ethanol/water mixture.

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would not only confirm the connectivity established by NMR but also provide invaluable insight into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and imidazole groups, which dictate the solid-state packing.[10][11][12]

Conclusion

The structure elucidation of this compound is achieved not by a single measurement but by the logical and systematic synthesis of data from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the elemental formula. FTIR spectroscopy validates the presence of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of atomic connectivity. Each step serves to validate the previous one, creating a self-consistent and irrefutable body of evidence that confirms the proposed structure. This rigorous, multi-technique approach represents a benchmark protocol for the characterization of novel heterocyclic compounds in any research or industrial setting.

References

-

Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Chemistry and Applications of Benzimidazole and its Derivatives. [Link]

-

IntechOpen. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

ResearchGate. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. [Link]

-

ChemBK. (2024). 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. Retrieved from ChemBK. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

IUCr. (n.d.). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Retrieved from IUCr. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). MS (GC) of 4,5,6,7-Tetrahydro-1H-benzimidazol-5-carboxylic acid. AIST. [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]

-

MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

-

JAM. (2026). Chemistry (CY) Syllabus. [Link]

-

University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Retrieved from UCD. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. [Link]

-

PubChem. (n.d.). 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

-

NPTEL. (2013). Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

-

MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from MDPI. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [Link]

-

ResearchGate. (n.d.). Table 4: 1H-NMR, 13C-NMR, and Mass spectra for Compounds 5a-n. [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzamide. NIST WebBook. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound|lookchem [lookchem.com]

- 4. This compound | 26751-24-6 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. echemi.com [echemi.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]

"biological activity of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid"

The structural similarity of the title compound to other known pharmacophores suggests a wider range of potential biological activities that warrant further investigation. [4]* Anticancer Activity: Benzimidazole derivatives are being investigated as potent anticancer agents, with some inducing apoptosis (programmed cell death) in leukemic cells. [3][11]* Antimicrobial Activity: The benzimidazole nucleus is a component of compounds with documented antibacterial and antifungal properties. [2][4][12]* Antiviral and Anthelmintic Activity: This class of compounds has shown promise in combating viral infections and parasitic worms. [3][4]

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized, step-by-step protocols for assessing the key biological activities of this compound and its derivatives.

Protocol: In Vitro COX-2 Inhibitory Assay (Cell-Free)

This protocol outlines a common method to determine the IC₅₀ of a test compound against purified COX-2 enzyme.

Objective: To quantify the COX-2 inhibitory potency.

Materials:

-

Purified ovine or human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE₂) detection

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical final concentration range for screening would be 0.01 µM to 100 µM.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and the test compound dilution (or DMSO for the control).

-

Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.

-

Quantify Product: Measure the amount of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol measures the cytotoxic effect of a compound on cancer cell lines. [10] Objective: To determine the concentration of the compound that inhibits 50% of cell growth (IC₅₀).

Materials:

-

Cancer cell line (e.g., HeLa, A549, K562) [3][10]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C and 5% CO₂. [10]4. MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Caption: A generalized workflow for cell-based in vitro assays.

Conclusion and Future Directions

This compound is a compelling scaffold for medicinal chemistry. The established high-potency and selective COX-2 inhibition by its derivatives firmly positions it as a promising starting point for the development of novel anti-inflammatory agents. [6]Furthermore, its activity as a TAFIa inhibitor and the broad bioactivity profile of the larger benzimidazole family suggest significant untapped potential in oncology, infectious diseases, and thrombosis. [4][7] Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a wider array of derivatives to optimize potency and selectivity for specific targets.

-

In Vivo Evaluation: Progressing lead compounds from in vitro assays to in vivo models of inflammation, cancer, and thrombosis to validate their therapeutic efficacy and safety.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions with target proteins through techniques like X-ray crystallography and molecular docking. [11][12][13]* ADMET Profiling: Conducting in vitro and in silico absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the drug-like properties of new derivatives. [11] The versatility of this compound ensures it will remain a molecule of high interest, offering a rich foundation for the discovery of next-generation therapeutics.

References

- This compound. (n.d.). Benchchem.

- 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid. (2023, August 15). Smolecule.

- 4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. (2024, April 9). ChemBK.

- This compound. (n.d.). LookChem.

- This compound hydrochloride. (n.d.). EvitaChem.

- 4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. (n.d.). PubChem.

- The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. (2025, October 31). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017, August 29). MedCrave online.

- Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydro benzo[d]thiazole teth. (n.d.). ScienceDirect.

- 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid. (n.d.). MySkinRecipes.

- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv

- Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (2025, August 9).

- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (n.d.). Adichunchanagiri University.

- Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. (n.d.). Arabian Journal of Chemistry.

- Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. (2015, April 1). PubMed.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 26751-24-6 | Benchchem [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 4,5,6,7-Tetrahydro-1H-benzimidazole-5-carboxylic acid [myskinrecipes.com]

- 10. acu.edu.in [acu.edu.in]

- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eprints.ums.edu.my [eprints.ums.edu.my]

- 13. Synthesis, <i>in-vivo</i> anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives - Arabian Journal of Chemistry [arabjchem.org]

The Chemistry and Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Derivatives: A Technical Guide

Abstract

The 4,5,6,7-tetrahydro-1H-benzoimidazole-5-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. Its derivatives have garnered significant attention for their potential as therapeutic agents across a spectrum of diseases, including inflammatory disorders, cancer, and gastrointestinal conditions. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds. We will explore detailed synthetic methodologies, present key biological data, and elucidate the molecular pathways through which these derivatives exert their effects. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the Tetrahydro-benzoimidazole Scaffold

The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in the development of numerous clinically successful drugs.[1][2] Its structural similarity to endogenous purine nucleotides allows for facile interactions with a wide array of biological macromolecules, including enzymes and receptors.[1][3] The partially saturated analog, the 4,5,6,7-tetrahydro-1H-benzoimidazole core, offers unique stereochemical and conformational properties that can be exploited for targeted drug design. The presence of the carboxylic acid moiety at the 5-position provides a crucial handle for derivatization, enabling the fine-tuning of physicochemical and pharmacological properties.[4] This guide will delve into the chemical intricacies and biological promise of this versatile scaffold.

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound core and its derivatives can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and scale of the synthesis.

Core Synthesis: The Phillips-Ladenburg Reaction

A foundational method for constructing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[4] For the synthesis of the tetrahydro-benzoimidazole core, a cyclohexene-1-carboxylic acid derivative serves as a key precursor.[4] This reaction proceeds via an initial protonation of the carboxylic acid, followed by nucleophilic attack from the diamine and subsequent cyclodehydration.[4]

Materials:

-

o-phenylenediamine

-

Cyclohexene-1-carboxylic acid

-

10% Ammonium chloride (NH₄Cl) in ethanol

-

Ethanol

Procedure:

-

A mixture of o-phenylenediamine and cyclohexene-1-carboxylic acid in a 1:1 molar ratio is suspended in ethanol containing 10% ammonium chloride.

-

The reaction mixture is heated to reflux at 80-90°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization:

-

FTIR: Expected characteristic peaks include a C=O stretch around 1700 cm⁻¹ and an N-H bend around 1550 cm⁻¹.[4]

-

¹H NMR: Signals corresponding to the tetrahydro ring protons are expected in the range of δ 1.5–2.5 ppm, with the carboxylic acid proton appearing as a broad singlet around δ 12 ppm.[4]

-

Mass Spectrometry: The ESI-MS spectrum should show a [M+H]⁺ peak at m/z 167.1.[4]

Derivatization Strategies

The carboxylic acid group and the imidazole nitrogen atoms provide reactive sites for further functionalization, allowing for the creation of diverse chemical libraries for biological screening.

The carboxylic acid can be readily converted to amides and esters using standard coupling reagents or by activation to the corresponding acid chloride. The synthesis of N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides, for instance, has been achieved by reacting the carboxylic acid with a substituted amine in the presence of a coupling reagent like TBTU and a base such as DIPEA in DMF.[5]

The nitrogen atoms of the imidazole ring can be substituted through reactions with alkyl or aryl halides. Microwave-assisted synthesis has been shown to accelerate these reactions, significantly reducing reaction times.[4]

Caption: Synthetic derivatization of the core structure.

Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a wide range of biological activities, making them attractive candidates for drug development.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of investigation for this class of compounds is their potential as selective cyclooxygenase-2 (COX-2) inhibitors.[4] Overexpression of COX-2 is associated with inflammatory diseases and cancer. Several derivatives have demonstrated high potency and selectivity for COX-2 over the constitutively expressed COX-1 isoform.[4][6]

| Compound/Derivative | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Phenyl-substituted series | COX-2 | 0.34 - 0.69 | 52.3 - 163.8 |

| 1-(4-Fluorophenyl)-2-(4-(methylsulfonyl)phenyl) derivative | COX-2 | 0.34 | 163.8 |

Table 1: COX-2 Inhibitory Activity of Selected Derivatives.[4][6]

The mechanism of action involves the inhibition of the cyclooxygenase enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Anticancer Activity

The benzimidazole scaffold is a well-established pharmacophore in oncology.[7] Derivatives of this compound have shown promise as anticancer agents through various mechanisms.

Similar to other benzimidazole-containing compounds like albendazole, some derivatives of this scaffold are believed to inhibit tubulin polymerization.[8] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis in cancer cells.[8]

Oncogenic kinases are critical targets in cancer therapy. Certain benzimidazole derivatives have been shown to inhibit key kinases involved in cancer cell proliferation and survival, such as those in the PI3K/AKT and MAPK signaling pathways.[8]

Many benzimidazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[9] This can be achieved through the activation of caspases and modulation of pro- and anti-apoptotic proteins.[9] Some derivatives have been shown to arrest the cell cycle at the G2/M phase, leading to apoptosis.[9]

Caption: Anticancer mechanisms of action.

Serotonin 5-HT₃ Receptor Antagonism

Derivatives of 4,5,6,7-tetrahydro-1H-benzoimidazole have been developed as potent and selective antagonists of the serotonin 5-HT₃ receptor.[10] These receptors are involved in the vomiting reflex, making their antagonists valuable as antiemetics, particularly for chemotherapy-induced nausea and vomiting.[10]

| Derivative | In Vivo Activity (B.J. Reflex) ID₅₀ (µg/kg) | In Vitro Activity (Colonic Contraction) IC₅₀ (µM) |

| Indole derivative 7l | 0.018 | - |

| Indolizine derivative 7k | - | 0.011 |

Table 2: 5-HT₃ Receptor Antagonist Activity of Potent Derivatives.[10]

The R-enantiomers of these derivatives have been shown to be significantly more potent than their S-counterparts, highlighting the importance of stereochemistry in their interaction with the 5-HT₃ receptor.[11] The orally active derivative, ramosetron (YM060), has demonstrated hundreds of times more potency than ondansetron in preclinical models of emesis.[11]

Structure-Activity Relationships (SAR)

Systematic structural modifications of the this compound scaffold have provided valuable insights into the structural requirements for potent and selective biological activity.

-

For 5-HT₃ Receptor Antagonism: The imidazole moiety acts as the amine part of the pharmacophore. Modifications to the aromatic-carbonyl portion have led to highly potent compounds, with indole and indolizine derivatives showing exceptional activity.[10]

-

For COX-2 Inhibition: The nature and position of substituents on the phenyl rings attached to the benzimidazole core are critical for both potency and selectivity. For example, a 4-fluorophenyl group at the 1-position and a 4-(methylsulfonyl)phenyl group at the 2-position resulted in a highly potent and selective COX-2 inhibitor.[6]

-

For Anticancer Activity: The presence of specific substituents, such as a 3,4,5-trimethoxyphenyl group at the N-1 position and tertiary sulfonyl groups, has been shown to be important for antiproliferative activity.[9]

Pharmacokinetics and Therapeutic Potential

While detailed pharmacokinetic data for many derivatives of this compound are not extensively published, the broader class of benzimidazoles generally exhibits good oral bioavailability. The pharmacokinetic profile of the 5-HT₃ antagonist ondansetron, a related compound, has been studied in rats, showing rapid absorption and a short half-life.[12][13] Further investigation into the ADME (absorption, distribution, metabolism, and excretion) properties of this specific class of tetrahydro-benzoimidazole derivatives is warranted to advance them towards clinical development.

The diverse biological activities of these compounds underscore their significant therapeutic potential:

-

Anti-inflammatory agents: Selective COX-2 inhibitors for the treatment of arthritis and other inflammatory conditions.

-

Anticancer drugs: Targeting various mechanisms of cancer cell growth and survival.

-

Antiemetics: Potent 5-HT₃ receptor antagonists for managing nausea and vomiting.

-

Other potential applications: Preliminary studies suggest potential antimicrobial and antiviral activities.[6]

Future Directions and Conclusion

The this compound scaffold is a rich source of novel therapeutic candidates. Future research should focus on:

-

Elucidation of specific molecular targets: Identifying the precise proteins and pathways modulated by these compounds.

-

In-depth pharmacokinetic and toxicological profiling: To assess their drug-like properties and safety.

-

In vivo efficacy studies: To validate their therapeutic potential in relevant animal models of disease.

References

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). National Institutes of Health (NIH). Available from: [Link]

-

Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. ResearchGate. Available from: [Link]

-

Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils. Available from: [Link]

-

Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. Available from: [Link]

-

Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. Available from: [Link]

-

4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxylic acid. ChemBK. Available from: [Link]

-

Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. III. Pharmacological evaluations and molecular modeling studies of optically active 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. PubMed. Available from: [Link]

-

Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. PubMed Central. Available from: [Link]

-

The Chemical Synthesis of 4,5,6,7-Tetrahydro-1H-benzoimidazole: A Supplier's Perspective. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

-

4,5,6,7-Tetrahydro-1H-benzo(d)imidazole-5-carboxylic acid hydrochloride. PubChem. Available from: [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Available from: [Link]

-

Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives. PubMed. Available from: [Link]

-

Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat. PubMed. Available from: [Link]

-

Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat. ResearchGate. Available from: [Link]

-

Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a mini-review of the behavioural pharmacological literature in the rat. Semantic Scholar. Available from: [Link]

-

ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available from: [Link]

-

Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. Available from: [Link]

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Royal Society of Chemistry. Available from: [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health (NIH). Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. cjm.ichem.md [cjm.ichem.md]

- 3. nveo.org [nveo.org]

- 4. This compound | 26751-24-6 | Benchchem [benchchem.com]

- 5. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid | 361395-33-7 [smolecule.com]

- 7. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. II. Synthesis and structure-activity relationships of 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel 5-hydroxytryptamine (5-HT3) receptor antagonists. III. Pharmacological evaluations and molecular modeling studies of optically active 4,5,6,7-tetrahydro-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

Introduction

In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities.[1] The derivative, 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No. 26751-24-6, Molecular Formula: C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), presents a unique structural framework combining a partially saturated ring system with the key functional moieties of an imidazole and a carboxylic acid.[2][3] This distinctive combination makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly as an inhibitor of the thrombin-activatable fibrinolysis inhibitor (TAFI).[3]

A rigorous and unambiguous structural elucidation is paramount for any further research, development, or quality control involving this molecule. This guide provides an in-depth, predictive analysis of the primary spectroscopic techniques required for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in fundamental principles and comparative data from analogous structures, offering a robust framework for researchers.

Molecular Structure and Key Features

A foundational understanding of the molecule's architecture is crucial for interpreting its spectral data. The structure features a bicyclic system where an imidazole ring is fused to a cyclohexene-derived ring, which also bears a carboxylic acid group. Key features include two exchangeable protons (N-H and O-H), a single olefinic-like proton in the imidazole ring, and a chiral center at the C5 position.

References

A Technical Guide to the Mechanistic Pathways of the 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Scaffold

Executive Summary

The benzimidazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents. This guide delves into the mechanistic underpinnings of a specific, conformationally restricted member of this class: 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid . While direct pharmacological data on this parent molecule is emerging, extensive research into its derivatives has illuminated a rich and diverse mechanism of action profile. This document synthesizes the current understanding, focusing on three primary pathways: selective enzyme inhibition, modulation of critical cell cycle and apoptotic pathways in oncology, and allosteric modulation of ion channels. By examining the activities of its closely related analogues, we can construct a robust model of its therapeutic potential and provide a framework for future drug development efforts. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Introduction: The Benzimidazole Scaffold as a Privileged Pharmacophore

The benzimidazole heterocycle is a bioisostere of natural nucleotides, enabling it to interact with high affinity to a wide range of biological macromolecules.[1] This inherent promiscuity is not a liability but a profound advantage, allowing for the development of targeted therapies across diverse disease areas including inflammation, cancer, and infectious diseases.[1] The compound this compound (Figure 1) represents a structurally significant variant. The tetrahydro-fused ring system imparts a degree of conformational rigidity not present in a planar benzimidazole, which can be exploited to enhance selectivity and potency for specific biological targets. The carboxylic acid moiety provides a critical interaction point, often forming key hydrogen bonds within enzyme active sites or receptor binding pockets.[2]

Caption: Chemical structure of the core compound.

Chapter 1: Enzyme Inhibition as a Primary Mechanism of Action

The benzimidazole scaffold is a highly effective framework for designing potent and selective enzyme inhibitors. Derivatives of this compound have demonstrated significant activity against key enzymes involved in inflammation and coagulation.

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a validated strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] A series of 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazoles, which are direct derivatives of the core topic, have been synthesized and evaluated as selective COX-2 inhibitors.[3]

These compounds exhibit high potency, with in vitro studies demonstrating IC50 values in the sub-micromolar range (0.34 to 0.69 μM) and impressive selectivity indices (52.3 to 163.8) for COX-2 over COX-1.[2] This selectivity is crucial for a favorable safety profile. The mechanism involves the inhibitor binding to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[3]

Caption: Allosteric modulation of the GABA-A receptor by benzimidazole compounds.

Chapter 4: Experimental Methodologies

The validation of the mechanisms described above relies on a suite of robust and well-defined experimental protocols. As a Senior Application Scientist, it is imperative to not only perform these assays but to understand the causality behind each step.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a high-throughput method for screening COX-2 inhibitors.

-

Principle: The assay measures the peroxidase component of COX activity. The COX enzyme converts arachidonic acid to the intermediate Prostaglandin G2 (PGH2). A fluorometric probe reacts with PGH2 to produce a stable, highly fluorescent product. The reduction in fluorescence in the presence of a test compound is proportional to its inhibitory activity. *[4] Step-by-Step Protocol:

-

Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme solution. Test compounds (e.g., derivatives of this compound) and a reference inhibitor (e.g., Celecoxib) are dissolved in DMSO and serially diluted. [4] 2. Reaction Setup: In a 96-well plate, add Assay Buffer, diluted COX-2 enzyme, and COX Cofactor to all wells.

-

Inhibitor Addition: Add 10 µL of diluted test inhibitor, reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate for 10-15 minutes at 25°C to allow for inhibitor-enzyme binding. [4] 4. Reaction Initiation: Prepare a solution of the substrate, arachidonic acid. Using a multichannel pipette, add 10 µL of the substrate solution to all wells to initiate the reaction simultaneously. [4] 5. Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C. Measure the fluorescence kinetically for 5-10 minutes at an excitation of 535 nm and an emission of 587 nm. [4] 6. Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot percent inhibition versus log[Inhibitor] and fit the data using a non-linear regression model to calculate the IC50 value.

-

Cell Viability (MTT) Assay for Cytotoxicity Screening

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

[5]* Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Cell Plating: Seed leukemic cells (e.g., K562) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^5 cells/mL) in 100 µL of culture medium. [6] 2. Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds. Add the compounds to the wells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator. [6] 3. MTT Addition: Add 10-15 µL of sterile MTT solution (5 mg/mL in PBS) to each well. [6] 4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals. [5] 5. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals. [5] 6. Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Determine the IC50 value by plotting viability against the log[compound].

-

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The fluorescence intensity of a PI-stained cell is therefore directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the generation of a histogram that distinguishes cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. * Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with various concentrations of the test compound and a vehicle control for a desired time (e.g., 24 hours). [2] 2. Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them. Combine all cells and centrifuge to form a pellet. [2] 3. Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells and permeabilize the membranes. Incubate on ice for at least 30 minutes. [2] 4. Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). Incubate in the dark for 20-30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample. [2] 6. Data Analysis: Use specialized software (e.g., FlowJo, ModFit) to model the cell cycle distribution from the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Conclusion and Future Directions

The this compound scaffold is a platform of significant therapeutic potential. Evidence from its derivatives strongly indicates that its mechanism of action is multifaceted, encompassing selective enzyme inhibition (COX-2, TAFIa), potent anticancer activity through cell cycle disruption and apoptosis induction, and neuromodulatory effects via GABA-A receptor modulation. The conformational rigidity imparted by the tetrahydro- ring system is a key structural feature that can be leveraged for designing next-generation therapeutics with enhanced selectivity and improved pharmacological profiles.

Future research should focus on synthesizing and screening a focused library of derivatives to probe these mechanisms further. Key areas of investigation include:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity for each identified target.

-

In Vivo Efficacy Studies: To validate the in vitro findings in relevant animal models of inflammation, thrombosis, cancer, and neurological disorders.

-

Pharmacokinetic Profiling: To assess the drug-like properties (ADME) of lead compounds.

By continuing to explore the rich pharmacology of this scaffold, the scientific community can unlock new therapeutic avenues for a wide range of challenging diseases.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Moneer, A. A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.

-

Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

- Kumar, V., et al. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from a life science reagents supplier website.

- Gowda, D. C., et al. (2009). Synthesis and Biological Evaluation of Novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic Acid Derivatives and Their Precursors as Antileukemic Agents. Bioorganic & Medicinal Chemistry Letters, 19(16), 4594-4598.

-

Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

- Ernst, M., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 25(21), 5087.

- Sigel, E., et al. (2000). A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188. British Journal of Pharmacology, 131(6), 1135-1141.

-

ResearchGate. (n.d.). Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. Retrieved from [Link]

Sources

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers

Abstract

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS No: 26751-24-6) is a heterocyclic compound that has emerged as a pivotal research intermediate in medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring a fused benzimidazole core with a partially saturated carbocyclic ring and a carboxylic acid functional group, provides a versatile and conformationally restricted scaffold.[3][4] This guide offers a comprehensive technical overview of its synthesis, chemical properties, derivatization potential, and significant applications, providing researchers with actionable insights and methodologies for leveraging this compound in their work.

Structural Analysis and Physicochemical Properties

The core of this molecule is the benzimidazole system, a privileged pharmacophore in drug discovery due to its structural similarity to natural nucleotides, allowing for favorable interactions with biological macromolecules like enzymes and receptors.[5] The tetrahydro- substitution reduces the overall aromaticity, introducing a three-dimensional character that can be crucial for specific binding interactions. The carboxylic acid group is a key handle for derivatization and also plays a vital role in the compound's biological activity and pharmacokinetic properties.[1][4]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 26751-24-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [1][3] |

| IUPAC Name | 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid | [6] |

| InChI Key | LQXRWFGXMQZLIV-UHFFFAOYSA-N | [1][6] |

| Predicted Density | 1.384±0.06 g/cm³ | [2] |

| Predicted Boiling Point | 498.3±45.0 °C | [2] |

| Predicted pKa | 3.94±0.20 | [2] |

Benzimidazole derivatives are known to exhibit tautomerism. While the saturated ring in the tetrahydro- derivative may influence this behavior, the fundamental imidazole core allows for proton migration between the nitrogen atoms.[1] This property can be significant in receptor binding and catalysis.

Synthesis Methodologies: From Classic Reactions to Green Chemistry

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired scale, yield, and environmental considerations.

Phillips-Ladenburg Reaction

A cornerstone method for benzimidazole synthesis is the condensation of an ortho-phenylenediamine with a carboxylic acid under acidic conditions.[1] For this specific molecule, the reaction is adapted by using a cyclohexene-1-carboxylic acid derivative as the precursor. The mechanism involves an initial protonation of the carboxylic acid, followed by nucleophilic attack from the diamine, and subsequent cyclodehydration to form the imidazole ring.[1]

-

Typical Conditions:

Weidenhagen Reaction & Subsequent Hydrogenation

An alternative route employs an aldehyde precursor, such as glyoxylic acid, which undergoes oxidative cyclization with an ortho-phenylenediamine in the presence of an oxidizing agent like Cu(OAc)₂.[1] This forms the benzimidazole-5-carboxylic acid. The crucial second step involves the hydrogenation of the aromatic benzene ring using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure to yield the desired tetrahydro- derivative.[1]

-

Optimized Parameters:

Microwave-Assisted Synthesis

Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, reduce energy consumption, and improve yields. A solvent-free protocol involves mixing the ortho-phenylenediamine precursor with cyclohexene-1-carboxylic acid in the presence of a catalytic ionic liquid.[1] This approach aligns with green chemistry principles by eliminating volatile organic solvents.[1]

-

Conditions:

Caption: General workflow for the synthesis of the target intermediate.

Spectroscopic Validation and Characterization

Confirming the identity and purity of the synthesized compound is a critical step. Standard analytical techniques provide a definitive structural fingerprint.

Table 2: Expected Spectroscopic Signatures

| Technique | Feature | Expected Signal | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | δ 10–12 ppm (broad singlet) | Acidic proton, subject to exchange.[1] |

| Imidazole (N-H) | δ 8–10 ppm (singlet) | Deshielded proton on the imidazole ring.[1] | |

| Tetrahydro Ring (-CH, -CH₂) | δ 1.8–3.0 ppm (multiplets) | Aliphatic protons on the saturated ring.[1] | |

| IR Spectroscopy | Carboxylic Acid (O-H) | ~3000 cm⁻¹ (broad) | Characteristic stretching of the hydroxyl group. |

| Carboxylic Acid (C=O) | ~1700 cm⁻¹ (strong) | Carbonyl stretch. | |

| Imidazole (N-H) | ~3400 cm⁻¹ | N-H bond stretching. | |

| HPLC | Purity Analysis | Single peak at a specific retention time | A C18 column with an acetonitrile:water mobile phase is typical.[1] |

| Mass Spec. | Molecular Ion Peak | m/z = 167.08 [M+H]⁺ | Confirms the molecular weight of the compound. |

Chemical Reactivity and Derivatization

As a research intermediate, the value of this compound lies in its chemical reactivity, which allows for the synthesis of a diverse library of derivatives.

Caption: Key derivatization pathways from the core intermediate.

-

Carboxylic Acid Group: This functional group is a primary site for modification. Standard coupling reactions can be used to form a wide range of amides and esters, allowing for the introduction of various pharmacophores.

-

Oxidative Decarboxylation: Treatment with reagents like lead tetraacetate can remove the carboxylic acid group, yielding 4,5,6,7-tetrahydro-1H-benzoimidazole. This product serves as a different intermediate for subsequent alkylation or acylation reactions.[1]

-

Oxidation: The tetrahydro- ring can be oxidized to form the fully aromatic benzimidazole-5-carboxylic acid, providing access to a different class of compounds.[1]

-

N-Alkylation/Arylation: The N-H of the imidazole ring is nucleophilic and can be substituted with various alkyl or aryl groups, a common strategy in drug design to modulate binding and physicochemical properties.

Applications in Drug Discovery and Biological Research

Derivatives of this compound have been investigated for a wide range of therapeutic applications, underscoring its importance as a versatile scaffold.

Caption: Major therapeutic and research applications of derivatives.

-

Inhibition of Cyclooxygenase-2 (COX-2): A series of derivatives have been synthesized and evaluated as selective COX-2 inhibitors.[1][4] These compounds showed high potency, with IC₅₀ values in the nanomolar range (0.34 to 0.69 μM), making them promising candidates for anti-inflammatory drugs with potentially reduced gastrointestinal side effects compared to non-selective NSAIDs.[1][4]

-

Oncology: Research has shown that certain derivatives can act as inhibitors of key enzymes in cancer metabolism, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are critical for tumor cell survival and proliferation.[1]

-

Gastrointestinal Disorders: The core structure serves as a precursor in the synthesis of drugs aimed at treating various gastrointestinal issues.[1]

-

Thrombin Activatable Fibrinolysis Inhibitor (TAFIa): The compound itself is recognized as a conformationally restricted inhibitor of activated TAFI (TAFIa).[3] TAFIa protects fibrin clots from lysis, and its inhibition is a therapeutic strategy for thrombotic diseases.

-

Modulation of Serotonin Receptors: The scaffold has been used to develop ligands that modulate serotonin receptors, indicating its potential for applications in neuroscience and the treatment of psychiatric disorders.[1]

Experimental Protocol: Phillips-Ladenburg Synthesis and Purification

This section provides a trusted, self-validating protocol for the synthesis and purification of the title compound.

Step 1: Synthesis via Cyclocondensation

-

Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate ortho-phenylenediamine precursor (1.0 eq).

-

Reagent Addition: Add cyclohexene-1-carboxylic acid (1.05 eq) and absolute ethanol to create a stirrable slurry.

-

Catalyst Introduction: Add ammonium chloride (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 8:2 Dichloromethane:Methanol). The reaction is typically complete within 4-6 hours.

-